molecular formula C21H19NO B1581233 4-Di-p-tolylamino-benzaldehyde CAS No. 42906-19-4

4-Di-p-tolylamino-benzaldehyde

Cat. No.: B1581233
CAS No.: 42906-19-4
M. Wt: 301.4 g/mol
InChI Key: XCGLXUJEPIVZJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Di-p-tolylamino-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Di-p-tolylamino-benzaldehyde has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-Di-p-tolylamino-benzaldehyde can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific electronic and photophysical properties, which make it particularly suitable for use in OLEDs and other electronic applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLXUJEPIVZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068432
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42906-19-4
Record name 4-[Bis(4-methylphenyl)amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42906-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(bis(4-methylphenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
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Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[bis(p-tolyl)amino]benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of the cationic fluorescent probe derived from 4-Di-p-tolylamino-benzaldehyde enable selective detection of sodium dodecyl sulfate (SDS)?

A1: The cationic fluorescent probe is formed by reacting this compound with 3-ethylbenzothiazolium iodide []. This results in a molecule with a positively charged region and a hydrophobic region. Upon interaction with SDS, an anionic surfactant, electrostatic attraction and hydrophobic interactions drive the self-assembly of the probe and SDS into banded structures []. This assembly induces a change in the fluorescence properties of the probe, specifically an increase in red fluorescence, enabling the detection of SDS.

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